molecular formula C9H13BrO B13603244 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

Cat. No.: B13603244
M. Wt: 217.10 g/mol
InChI Key: DGINFMGVQFDUJV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spiro[3.3]heptan-1-one core, which includes a seven-membered ring fused to a three-membered ring. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylspiro[3.3]heptan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The ketone group in the spirocyclic core can be oxidized to carboxylic acids or reduced to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.

Scientific Research Applications

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-methylspiro[3.3]heptan-1-one
  • 3-(Iodomethyl)-3-methylspiro[3.3]heptan-1-one
  • 3-(Hydroxymethyl)-3-methylspiro[3.3]heptan-1-one

Uniqueness

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is unique due to the presence of the bromomethyl group, which makes it more reactive compared to its chloro, iodo, and hydroxy counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one

InChI

InChI=1S/C9H13BrO/c1-8(6-10)5-7(11)9(8)3-2-4-9/h2-6H2,1H3

InChI Key

DGINFMGVQFDUJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CCC2)CBr

Origin of Product

United States

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